molecular formula C15H21N3O6S B2677028 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1009493-39-3

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B2677028
CAS No.: 1009493-39-3
M. Wt: 371.41
InChI Key: WUAXYCQUAVWMLP-UHFFFAOYSA-N
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Description

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the incorporation of the pentaoxatricyclo structure. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in various organic synthesis reactions.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the expression of certain genes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

What sets 4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide apart from similar compounds is its unique combination of functional groups and structural features. This gives it distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

4,4,11,11-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-6-17-18-13(25-6)16-11(19)9-7-8(22-14(2,3)21-7)10-12(20-9)24-15(4,5)23-10/h7-10,12H,1-5H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAXYCQUAVWMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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